molecular formula C14H11F3N2O2 B13836456 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid

Katalognummer: B13836456
Molekulargewicht: 296.24 g/mol
InChI-Schlüssel: MYVXEQOCNSZSIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid typically involves the reaction of 2-trifluoromethylbenzylamine with isonicotinic acid under specific conditions. One method involves heating 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile, followed by extraction and purification steps .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable tool in research and industrial applications .

Eigenschaften

Molekularformel

C14H11F3N2O2

Molekulargewicht

296.24 g/mol

IUPAC-Name

3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21)

InChI-Schlüssel

MYVXEQOCNSZSIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.